![molecular formula C20H22N2O3S B421277 N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 312948-88-2](/img/structure/B421277.png)
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound with a molecular formula of C20H22N2O3S and a molecular weight of 370.46528 g/mol . This compound is characterized by the presence of a morpholine ring, a benzothiophene core, and a benzamide group, making it a unique structure in organic chemistry.
準備方法
The synthesis of N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the morpholine ring, and the attachment of the benzamide group. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Formation of Benzothiophene Core: This step often involves cyclization reactions using sulfur-containing reagents.
Introduction of Morpholine Ring: This can be achieved through nucleophilic substitution reactions.
Attachment of Benzamide Group: This step typically involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures .
化学反応の分析
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the morpholine or benzamide groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
科学的研究の応用
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
類似化合物との比較
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can be compared with other similar compounds, such as:
4-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide: This compound has a similar structure but with a methyl group at the 4-position, which can influence its chemical properties and reactivity.
3-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide:
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile compound in various fields of research .
特性
CAS番号 |
312948-88-2 |
|---|---|
分子式 |
C20H22N2O3S |
分子量 |
370.5g/mol |
IUPAC名 |
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C20H22N2O3S/c23-18(14-6-2-1-3-7-14)21-19-17(15-8-4-5-9-16(15)26-19)20(24)22-10-12-25-13-11-22/h1-3,6-7H,4-5,8-13H2,(H,21,23) |
InChIキー |
HCPJWUULAPWNGG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N4CCOCC4 |
正規SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B421195.png)
![ethyl 2-[(N-tert-butyl-beta-alanyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B421196.png)
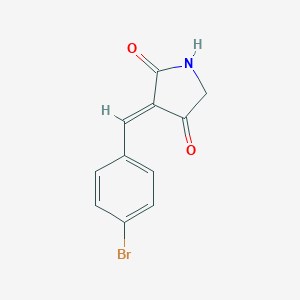
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol](/img/structure/B421199.png)
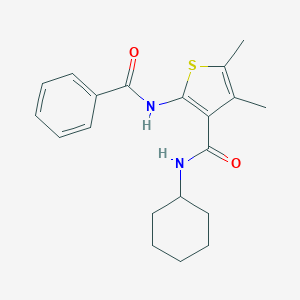
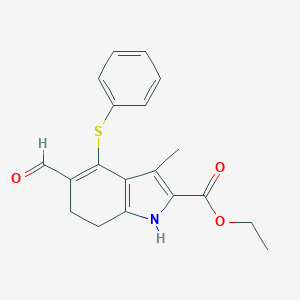
![Ethyl 3-{[(dimethylamino)methylene]amino}-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B421202.png)
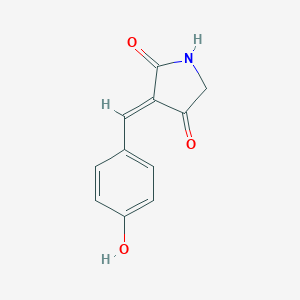
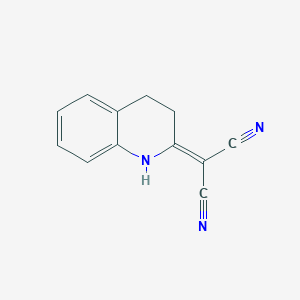
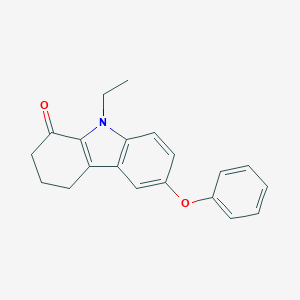
![N-[5-(2-phenyldiazenyl)-2-thienyl]acetamide](/img/structure/B421216.png)
![ETHYL 2-BENZAMIDO-6-BROMO-7-[(4-NITROBENZENESULFONYL)OXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B421218.png)
![[(E)-(10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-16-ylidene)amino] acetate](/img/structure/B421221.png)
![N-[3-(azepan-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421222.png)
